REACTION_CXSMILES
|
[CH:1]([C:3]([CH3:5])=[O:4])=[CH2:2].[NH2:6][CH:7](CC)[CH:8]=O.[CH:12](=[O:17])[CH2:13][CH2:14][CH2:15][CH3:16]>C(OCC)C>[CH2:14]1[CH:15]2[N:6]([CH2:2][CH2:1][C:3](=[O:4])[CH2:5]2)[CH2:12][CH2:13]1.[CH2:13]1[CH:14]2[N:6]([CH2:3][CH2:5][CH2:16][CH2:15]2)[CH2:7][CH2:8][C:12]1=[O:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C=O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)=O
|
Name
|
hexanal dialkylacetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diethyl acetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aminoacetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 0° C. for approximately 2 hours before acidification by addition of, or
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extraction with, aqueous hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
Typically, the organic layer is removed
|
Type
|
TEMPERATURE
|
Details
|
before heating the aqueous layer to approximately 100° C. for 1 hour
|
Duration
|
1 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CCN2CCC(CC12)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(CCN2CCCCC12)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([C:3]([CH3:5])=[O:4])=[CH2:2].[NH2:6][CH:7](CC)[CH:8]=O.[CH:12](=[O:17])[CH2:13][CH2:14][CH2:15][CH3:16]>C(OCC)C>[CH2:14]1[CH:15]2[N:6]([CH2:2][CH2:1][C:3](=[O:4])[CH2:5]2)[CH2:12][CH2:13]1.[CH2:13]1[CH:14]2[N:6]([CH2:3][CH2:5][CH2:16][CH2:15]2)[CH2:7][CH2:8][C:12]1=[O:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C=O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)=O
|
Name
|
hexanal dialkylacetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diethyl acetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aminoacetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 0° C. for approximately 2 hours before acidification by addition of, or
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extraction with, aqueous hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
Typically, the organic layer is removed
|
Type
|
TEMPERATURE
|
Details
|
before heating the aqueous layer to approximately 100° C. for 1 hour
|
Duration
|
1 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CCN2CCC(CC12)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(CCN2CCCCC12)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([C:3]([CH3:5])=[O:4])=[CH2:2].[NH2:6][CH:7](CC)[CH:8]=O.[CH:12](=[O:17])[CH2:13][CH2:14][CH2:15][CH3:16]>C(OCC)C>[CH2:14]1[CH:15]2[N:6]([CH2:2][CH2:1][C:3](=[O:4])[CH2:5]2)[CH2:12][CH2:13]1.[CH2:13]1[CH:14]2[N:6]([CH2:3][CH2:5][CH2:16][CH2:15]2)[CH2:7][CH2:8][C:12]1=[O:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C=O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)=O
|
Name
|
hexanal dialkylacetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diethyl acetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aminoacetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 0° C. for approximately 2 hours before acidification by addition of, or
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extraction with, aqueous hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
Typically, the organic layer is removed
|
Type
|
TEMPERATURE
|
Details
|
before heating the aqueous layer to approximately 100° C. for 1 hour
|
Duration
|
1 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CCN2CCC(CC12)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(CCN2CCCCC12)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |